Chlorocyclohexane-d11

Descripción

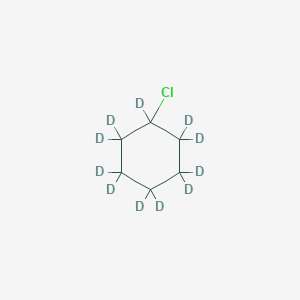

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFUYWDGSFDHCW-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Cl)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorocyclohexane-d11: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of chlorocyclohexane-d11 (C₆D₁₁Cl), a deuterated isotopologue of chlorocyclohexane. This compound serves as a valuable tool in various research and development applications, particularly as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in mechanistic studies of organic reactions.

Core Chemical Properties

This compound exhibits physical properties similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of eleven deuterium (B1214612) atoms. This mass difference is fundamental to its application as an internal standard.

| Property | Value | Source |

| Molecular Formula | C₆D₁₁Cl | [1][2] |

| Molecular Weight | 129.67 g/mol | [1] |

| Boiling Point | 142 °C (lit.) | [1] |

| Melting Point | -44 °C (lit.) | |

| Density | 1.091 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is through the free-radical chlorination of cyclohexane-d12 (B167423). This method allows for the introduction of a single chlorine atom onto the deuterated cyclohexane (B81311) ring. Photochemical initiation is often employed to generate the chlorine radicals necessary to start the chain reaction.

A specific method for this transformation involves the use of (dichloroiodo)benzene (PhICl₂) as the chlorinating agent in the presence of a radical initiator under photochemical conditions. This reagent offers a milder and more selective alternative to using chlorine gas directly.

Synthetic Pathway

Caption: Synthesis of this compound from Cyclohexane-d12.

Experimental Protocol: Photochemical Chlorination

This protocol is a generalized procedure based on known free-radical halogenation reactions and the specific reagents cited for the synthesis of this compound.[3]

Materials:

-

Cyclohexane-d12 (C₆D₁₂)

-

(Dichloroiodo)benzene (PhICl₂)

-

Anhydrous benzene

-

Inert gas (Argon or Nitrogen)

-

Washing solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Photoreactor or a flask equipped with a UV lamp

Procedure:

-

Reaction Setup: In a quartz reaction vessel, dissolve cyclohexane-d12 in anhydrous benzene under an inert atmosphere of argon.

-

Addition of Reagent: Add (dichloroiodo)benzene to the solution. The molar ratio of cyclohexane-d12 to (dichloroiodo)benzene should be optimized, but a slight excess of the deuterated starting material is often used to minimize polychlorination.

-

Photochemical Reaction: Irradiate the reaction mixture with a UV lamp (e.g., a high-pressure mercury lamp) at a controlled temperature, typically around 30 °C. The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

-

Quenching and Extraction: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Application: Use as an Internal Standard

A primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the non-deuterated analyte (chlorocyclohexane) ensures similar behavior during sample preparation and analysis, while its mass difference allows for its distinct detection by the mass spectrometer.

General Experimental Workflow

Caption: Workflow for using this compound as an internal standard.

References

An In-depth Technical Guide to the Physical Characteristics of Chlorocyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Chlorocyclohexane-d11 (C₆D₁₁Cl), a deuterated isotopologue of chlorocyclohexane (B146310). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds. The information is presented to facilitate a clear understanding of its fundamental physical properties, with comparative data for its non-deuterated counterpart, Chlorocyclohexane (C₆H₁₁Cl).

Core Physical and Chemical Properties

The introduction of deuterium (B1214612) in place of protium (B1232500) in the chlorocyclohexane molecule results in a notable increase in its molecular weight and density, while other physical properties such as boiling and melting points show minimal deviation. These characteristics are crucial for various applications, including their use as internal standards in mass spectrometry-based quantification, as tracers in metabolic studies, and in mechanistic investigations of chemical reactions.

Data Summary

The following tables summarize the key physical and chemical properties of this compound and, for comparative purposes, Chlorocyclohexane.

Table 1: General and Physical Properties

| Property | This compound | Chlorocyclohexane |

| Molecular Formula | C₆D₁₁Cl | C₆H₁₁Cl[1] |

| Molecular Weight | 129.67 g/mol [2] | 118.60 g/mol [1] |

| Appearance | Colorless liquid | Colorless liquid with a suffocating odor[1] |

| Density | 1.091 g/mL at 25 °C | 1.000 g/mL at 20 °C/4 °C[1] |

| Boiling Point | 142 °C (lit.)[3] | 142 °C[1] |

| Melting Point | -44 °C (lit.)[3] | -44.0 °C[1] |

| Refractive Index (n₂₀/D) | Not available | 1.4626 at 20 °C[1] |

Table 2: Isotopic and Spectroscopic Information

| Property | This compound |

| Isotopic Purity | 98 atom % D |

| Mass Shift (M+) | +11 |

| InChI | 1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D |

| InChI Key | UNFUYWDGSFDHCW-KAFHOZLVSA-N |

| SMILES | [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(Cl)C([2H])([2H])C1([2H])[2H] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, standard laboratory procedures are applicable. The following outlines the general methodologies for measuring the key physical constants.

Determination of Molecular Weight

The molecular weight of this compound is calculated based on the atomic masses of its constituent isotopes. For experimental verification, mass spectrometry is the primary technique.

-

Mass Spectrometry (MS): A sample is introduced into a mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and isotopic enrichment.

Measurement of Density

The density of a liquid sample like this compound can be determined using several standard methods.

-

Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the sample liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the sample must be carefully controlled and recorded.

-

Oscillating U-tube Densitometry: This instrumental method measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid. This method is fast, accurate, and requires only a small sample volume.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Distillation: The sample is heated in a distillation apparatus. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

Micro-boiling Point Determination: For small sample volumes, a capillary tube method (Thiele tube) can be employed. The temperature at which a continuous stream of bubbles emerges from a small, inverted capillary tube submerged in the sample is taken as the boiling point.

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For this compound, this would be the freezing point.

-

Cooling Curve Method: The liquid sample is slowly cooled while its temperature is monitored over time. A plateau in the cooling curve indicates the freezing point of the substance.

-

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A distinct endothermic peak upon heating a frozen sample corresponds to its melting point.

Impact of Deuteration on Physical Properties

The substitution of hydrogen with deuterium in organic molecules leads to predictable changes in their physical properties. This is primarily due to the increased mass of deuterium (approximately twice that of protium) and slight differences in bond lengths and strengths of C-D versus C-H bonds.

Caption: Effect of deuteration on the physical properties of chlorocyclohexane.

In the case of this compound, the most significant changes are observed in the molecular weight and density. The boiling and melting points, which are primarily influenced by the strength of intermolecular forces, are not substantially altered by deuteration. This is because the van der Waals forces, the dominant intermolecular interactions for this nonpolar molecule, are only slightly affected by the isotopic substitution.

Conclusion

References

Synthesis of Deuterated Chlorocyclohexane: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium (B1214612) into molecules is a critical tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. This in-depth technical guide details the primary synthetic routes for preparing deuterated chlorocyclohexane (B146310), a valuable intermediate and research tool. This document provides a comparative overview of the key methodologies, detailed experimental protocols, and quantitative data to support practical application in the laboratory.

Deuterated chlorocyclohexane, particularly chlorocyclohexane-d11, serves as an important building block in organic synthesis and as an internal standard for analytical applications such as NMR and mass spectrometry.[1] The presence of deuterium in place of protium (B1232500) atoms can significantly influence the kinetic isotope effect, providing valuable insights into reaction mechanisms.[2] This guide focuses on two principal and practical synthetic strategies: the direct chlorination of deuterated cyclohexane (B81311) and the chlorination of a deuterated cyclohexanol (B46403) precursor.

Synthetic Pathways Overview

The synthesis of deuterated chlorocyclohexane can be approached via two main pathways, each with distinct advantages and considerations regarding starting materials and reaction conditions.

References

Chlorocyclohexane-d11: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chlorocyclohexane-d11 (C₆D₁₁Cl), a deuterated analog of chlorocyclohexane (B146310). The focus of this document is on its isotopic purity, methods for its determination, and its applications, particularly as an internal standard in analytical chemistry. This information is crucial for ensuring accuracy and precision in quantitative analyses within research and drug development settings.

Properties and Specifications of this compound

This compound is a stable isotope-labeled compound where eleven hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a mass shift of +11 compared to its non-labeled counterpart, making it an ideal internal standard for mass spectrometry-based analyses. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane | [1] |

| Molecular Formula | C₆D₁₁Cl | [2] |

| Molecular Weight | 129.67 g/mol | [1] |

| CAS Number | 119206-70-1 | [2][3] |

| Boiling Point | 142 °C (lit.) | |

| Melting Point | -44 °C (lit.) | |

| Density | 1.091 g/mL at 25 °C |

The critical specification for its use in quantitative applications is its isotopic purity.

| Specification | Value | Reference |

| Isotopic Purity | ≥98 atom % D | [2][4] |

| Chemical Purity | ≥98% | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the chlorination of a highly deuterated precursor. A common synthetic route starts from Cyclohexane-d12.[3] The general workflow for its synthesis and subsequent purification is outlined below.

Experimental Protocol: Synthesis via Chlorination

-

Precursor Preparation : Start with high-purity Cyclohexane-d12 as the starting material.

-

Chlorination Reaction : Introduce a chlorinating agent to the Cyclohexane-d12 under controlled conditions. A method analogous to the photocatalytic chlorination of cyclohexane (B81311) can be adapted, using a chlorine source such as hydrochloric acid and sodium chloride in an aqueous solution with a photocatalyst.[5] The reaction is typically carried out under UV irradiation (e.g., with a xenon lamp) to initiate the free-radical substitution.[5]

-

Reaction Quenching and Extraction : Once the reaction reaches the desired conversion, it is stopped. The organic phase containing the product is separated from the aqueous phase.

-

Drying : The organic phase is dried using an appropriate drying agent (e.g., anhydrous magnesium sulfate) to remove any residual water.

-

Purification : The final product is purified, typically by distillation, to separate the this compound from any unreacted starting material, byproducts, or solvents.[5] The fraction boiling around 142 °C is collected.

-

Quality Control : The purified product is analyzed to confirm its chemical and isotopic purity using techniques like GC-MS.

Analysis of Isotopic Purity and Enrichment

Determining the isotopic purity and enrichment of this compound is critical for its function as an internal standard. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for this purpose.[6][7]

Experimental Protocol: Isotopic Purity Determination by GC-MS

-

Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation : Inject the sample into a GC system equipped with a capillary column appropriate for separating volatile organic compounds. The GC oven temperature program is optimized to ensure a sharp, symmetrical peak for this compound.

-

Mass Spectrometry Analysis : The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using Electron Ionization, EI). The mass spectrometer scans a mass-to-charge (m/z) range that includes the molecular ion peaks of this compound (m/z 129, for C₆D₁₁³⁵Cl) and its isotopologues.

-

Data Acquisition : Acquire the mass spectrum corresponding to the GC peak of this compound.

-

Isotopic Enrichment Calculation : The isotopic enrichment is determined by analyzing the ion intensities in the molecular ion cluster. The abundance of the primary ion (e.g., m/z 129) is compared to the sum of abundances of all related isotopologue peaks (e.g., those corresponding to d10, d9, etc.). Corrections for the natural isotopic abundance of ¹³C and ³⁷Cl must be applied for an accurate calculation.[8][9]

The atom percent deuterium (Atom % D) is calculated as: Atom % D = [ (Sum of (Number of D atoms * Molar fraction of each deuterated species)) / (Total number of H and D sites) ] * 100

Applications in Research and Drug Development

The primary application of this compound is as an internal standard (IS) in quantitative analysis, particularly in methods using GC-MS or LC-MS.[7][10] In drug development, regulatory bodies require the identification and quantification of leachable and extractable compounds from packaging and manufacturing systems. Deuterated standards are invaluable in these studies.

Role as an Internal Standard:

An internal standard is a known amount of a compound added to samples, calibrators, and controls to correct for variability during sample processing and analysis.[10] Stable isotope-labeled (SIL) internal standards like this compound are considered the "gold standard" for mass spectrometry.

-

Co-elution : It is structurally identical to the non-labeled analyte, ensuring it behaves similarly during chromatographic separation.

-

Correction for Matrix Effects : It helps compensate for signal suppression or enhancement caused by other components in the sample matrix (e.g., plasma, urine).

-

Improved Accuracy and Precision : By normalizing the analyte's response to the internal standard's response, the method's accuracy and reproducibility are significantly improved.[11]

For example, if non-deuterated chlorocyclohexane were a target analyte (e.g., as an environmental contaminant or a process impurity), this compound would be the ideal internal standard for its accurate quantification.

References

- 1. This compound | C6H11Cl | CID 11819102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CDN-D-0136-0.25G | LGC Standards [lgcstandards.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | CDN-D-0136-0.25G | LGC Standards [lgcstandards.com]

- 5. Chlorocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 6. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rxiv.org [rxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. cerilliant.com [cerilliant.com]

Navigating Quantitative Analysis: A Technical Guide to Chlorocyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical research and drug development, the accuracy of quantitative measurements is paramount. Deuterated internal standards play a pivotal role in achieving this accuracy, particularly in chromatographic and mass spectrometric techniques. This technical guide provides an in-depth overview of Chlorocyclohexane-d11, a valuable deuterated internal standard, covering its commercial availability, key properties, and a detailed experimental protocol for its application in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Commercial Availability and Specifications of this compound

This compound is commercially available from several reputable suppliers catering to the research and pharmaceutical industries. The table below summarizes the key quantitative data for this compound, allowing for a clear comparison of product specifications from different vendors.

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | CAS Number | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 614858 | 98 | - | 119206-70-1 | 129.67 |

| MedChemExpress | HY-W133908S | - | ≥98% | 119206-70-1 | 129.67 |

| LGC Standards | CDN-D-0136 | 98 | min 98% | 119206-70-1 | 129.67 |

| ChemicalBook | CB5486028 | - | - | 119206-70-1 | 129.67 |

| Invivochem | V65010 | - | ≥98% | 119206-70-1 | - |

The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of non-deuterated chlorocyclohexane (B146310) and structurally similar analytes.[1] Its utility stems from its near-identical chemical and physical properties to the native compound, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the presence of eleven deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.[2] This co-elution and distinct mass-to-charge ratio (m/z) enable accurate quantification by correcting for analyte loss during sample workup and variations in instrument response.[1]

Experimental Protocol: Quantification of Organic Pollutants in Water using GC-MS with this compound as an Internal Standard

This protocol outlines a detailed methodology for the analysis of organic pollutants in water samples, employing this compound as an internal standard for accurate quantification. This method is adapted from established procedures for the analysis of organic micropollutants in aqueous matrices.[1][3]

1. Materials and Reagents

-

This compound (from a reputable supplier)

-

Target analyte(s) (e.g., chlorocyclohexane, other cyclohexyl-containing compounds, or relevant organic pollutants)

-

High-purity water (Milli-Q or equivalent)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Autosampler vials with inserts

2. Preparation of Standard Solutions

-

Primary Stock Solution of Analyte (1 mg/mL): Accurately weigh 10 mg of the target analyte and dissolve it in 10 mL of methanol.

-

Primary Stock Solution of Internal Standard (IS) (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of the analyte with methanol to achieve a concentration range relevant to the expected sample concentrations.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol.

3. Sample Preparation and Extraction

-

Collect 1 L of the water sample in a clean glass bottle.

-

Add a known amount (e.g., 100 µL) of the 10 µg/mL this compound internal standard spiking solution to the water sample.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 5 mL of high-purity water to remove interfering salts.

-

Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elute the retained analytes and the internal standard with 10 mL of dichloromethane.

-

Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor the characteristic ions for the target analyte(s) and this compound. For this compound, the molecular ion peak will be at m/z 129.67 (taking into account the mass of deuterium).

-

-

5. Data Analysis and Quantification

-

Identify the peaks corresponding to the target analyte(s) and this compound based on their retention times and characteristic ions.

-

Integrate the peak areas for both the analyte(s) and the internal standard.

-

Calculate the response ratio for each calibration standard and sample by dividing the peak area of the analyte by the peak area of the internal standard.

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte(s) in the samples by interpolating their response ratios on the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the quantitative analysis using this compound as an internal standard.

Caption: Experimental workflow for quantitative analysis using this compound.

Caption: Logical relationship of internal standard use for accurate quantification.

This technical guide provides a comprehensive starting point for researchers and scientists looking to employ this compound as an internal standard in their quantitative analytical workflows. By understanding its properties, availability, and a detailed application protocol, users can enhance the accuracy and reliability of their experimental results.

References

- 1. Determination of priority organic micro-pollutants in water by gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HRMS for the quantification of xenobiotics in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of alpha, beta, gamma-hexachlorocyclohexanes in water by novel activated carbon fiber-solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Chlorocyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for Chlorocyclohexane-d11. The information is compiled from various safety data sheets and chemical suppliers to ensure a comprehensive understanding for laboratory personnel. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical Identification and Properties

This compound is a deuterated isotopologue of chlorocyclohexane. While specific safety data for the deuterated form is limited, the properties are largely comparable to the non-deuterated compound, with the primary difference being its higher molecular weight.

Table 1: Physical and Chemical Properties

| Property | This compound | Chlorocyclohexane |

| Molecular Formula | C₆D₁₁Cl[1] | C₆H₁₁Cl[2][3] |

| Molecular Weight | 129.67 g/mol [4][5] | 118.60 g/mol [3] |

| CAS Number | 119206-70-1[1][5] | 542-18-7[3] |

| Appearance | Colorless liquid[2][3] | Colorless liquid[2][3] |

| Odor | Asphyxiating/Suffocating odor[2][3] | Asphyxiating/Suffocating odor[2][3] |

| Melting Point | -44 °C[6] | -44 °C[2][3] |

| Boiling Point | 142 °C[6] | 142 °C[2][3] |

| Density | 1.091 g/mL at 25 °C | 1.000 g/mL at 20 °C[3] |

| Flash Point | No data available | 28.9 °C / 84 °F / 90 °F[2][3][7] |

| Water Solubility | Insoluble[2] | 0.02 g/L (20 ºC)[2][7] |

| Solubility in Other Solvents | Soluble in ethanol[2] | Soluble in alcohol, ether, acetone, benzene, chloroform[2][3] |

| Vapor Pressure | No data available | 7 hPa at 20 °C[2][8] |

| Vapor Density | No data available | 4.08 (Air = 1)[3] |

Hazard Identification and Classification

Table 2: GHS Hazard Classification for Chlorocyclohexane

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[3][9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][9] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][9] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3][9] |

Signal Word: Warning[9]

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Safe Handling and Storage Protocols

Adherence to proper laboratory procedures is critical when working with this compound. The following protocols are based on available safety data sheets for the deuterated and non-deuterated compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9][10]

-

Skin Protection: Wear suitable protective clothing, including a lab coat.[1][2] Impervious gloves (e.g., nitrile rubber) must be worn.[9][10]

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, use an approved respirator.[9]

Handling Procedures

-

Keep away from sources of ignition, including heat, sparks, and open flames.[2][9]

-

Take precautionary measures against static discharge.[9][11]

Storage Conditions

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][10]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[9]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[1][9] Ensure adequate ventilation. Remove all sources of ignition.[1][9] Avoid breathing vapors.[1][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][9]

-

Containment and Cleanup: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[11] Use spark-proof tools and explosion-proof equipment.[1][10]

Toxicological and Ecological Information

Specific toxicological and ecological data for this compound is largely unavailable. The information below is for the non-deuterated Chlorocyclohexane and should be considered relevant.

Table 3: Toxicological and Ecological Data for Chlorocyclohexane

| Endpoint | Value | Species | Reference |

| Acute Toxicity (Inhalation) | LCLo: 40,000 mg/m³/2h | Rat | [3][7] |

| Acute Toxicity (Oral) | LD50: 3000 mg/kg | Rat | [11] |

| Human Health Effects | Mildly irritating to human skin.[3] | Human | [3] |

| Ecotoxicity | Toxic to aquatic life with long-lasting effects.[8] | ||

| Persistence and Degradability | No data available | ||

| Bioaccumulation Potential | A remarkable bioaccumulation potential is expected (log Po/w >3).[8] |

Experimental Workflows and Diagrams

The primary "experimental protocol" for a chemical like this compound is its safe handling workflow. Signaling pathways are not applicable to this compound.

Caption: General laboratory workflow for the safe handling of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.[8] Do not allow it to enter the environment.[1][9]

Conclusion

This compound is a flammable and irritant chemical that requires careful handling in a controlled laboratory environment. While specific data for the deuterated compound is limited, the safety protocols for its non-deuterated analogue provide a strong basis for safe practice. Researchers must always consult the most recent safety data sheet provided by the supplier and adhere to all institutional safety guidelines.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Chlorocyclohexane [chembk.com]

- 3. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H11Cl | CID 11819102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CDN-D-0136-0.25G | LGC Standards [lgcstandards.com]

- 6. This compound | 119206-70-1 [chemicalbook.com]

- 7. Chlorocyclohexane | CAS#:542-18-7 | Chemsrc [chemsrc.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Solubility of Chlorocyclohexane-d11 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Chlorocyclohexane-d11 in various organic solvents. Due to a lack of specific quantitative solubility data for the deuterated compound in publicly available literature, this document outlines the known solubility of its non-deuterated analog, chlorocyclohexane, and presents a detailed experimental protocol for the precise determination of the solubility of this compound.

Introduction to this compound

This compound (C₆D₁₁Cl) is a deuterated isotopologue of chlorocyclohexane.[1] The replacement of hydrogen atoms with deuterium (B1214612) can subtly alter the physicochemical properties of a molecule, including its solubility, due to the kinetic isotope effect and changes in intermolecular interactions.[2] While deuteration is a valuable strategy in drug development to modify metabolic pathways, understanding its impact on fundamental properties like solubility is crucial for formulation and delivery.[2][3]

Qualitative Solubility of Chlorocyclohexane

-

Very soluble in chloroform.[4]

-

Soluble in all proportions in alcohol, ether, acetone, and benzene.[4]

It is generally expected that this compound will exhibit similar solubility patterns in these organic solvents. One supplier suggests that this compound may dissolve in DMSO.

Quantitative Solubility Data

As precise quantitative data for this compound is not published, the following table is presented as a template for researchers to populate upon experimental determination.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Chloroform | CHCl₃ | 4.1 | 25 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | 5.2 | 25 | Data to be determined | Data to be determined |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | Data to be determined | Data to be determined |

| Acetone | (CH₃)₂CO | 5.1 | 25 | Data to be determined | Data to be determined |

| Benzene | C₆H₆ | 2.7 | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide | (CH₃)₂SO | 7.2 | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to several vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the final volume and mass.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze both the prepared standards and the diluted samples using a calibrated GC-FID or GC-MS system.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

4.4. Considerations for Accuracy

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Purity of Materials: Use high-purity this compound and analytical grade solvents to avoid interference.

-

Equilibrium Time: Ensure that the system has reached equilibrium before sampling.

-

Avoidance of Precipitation: During sampling and handling, prevent any temperature changes that could cause the solute to precipitate from the saturated solution.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the literature, its non-deuterated analog, chlorocyclohexane, is known to be soluble in a range of common organic solvents and insoluble in water. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for determination. The systematic application of this methodology will enable the generation of reliable data crucial for the advancement of research and development involving this compound.

References

- 1. This compound | C6H11Cl | CID 11819102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Isotope-Labeled Compounds | 119206-70-1 | Invivochem [invivochem.com]

- 4. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Chlorocyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Chlorocyclohexane-d11 (C₆D₁₁Cl). Due to the limited availability of direct experimental data for the deuterated compound, this guide leverages established fragmentation principles of its non-deuterated analog, chlorocyclohexane (B146310), and general rules of mass spectrometry to provide a robust predictive model. Understanding the mass spectral behavior of isotopically labeled compounds like this compound is crucial for their use as internal standards in quantitative analysis and for mechanistic studies in drug metabolism and environmental fate.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization, based on the known fragmentation of unlabeled chlorocyclohexane. The presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), results in characteristic isotopic patterns for chlorine-containing fragments, denoted as [M]⁺• and [M+2]⁺•. The molecular weight of this compound is 129.67 g/mol .[1][2]

| Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 130 | 132 | [C₆D₁₁³⁵Cl]⁺• | - | Low |

| 94 | 94 | [C₆D₁₀]⁺• | DCl | Moderate |

| 93 | 93 | [C₆D₉]⁺ | D + DCl | Moderate |

| 88 | 88 | [C₅D₈]⁺• | C₂D₄ | High (Base Peak) |

| 62 | 62 | [C₄D₆]⁺• | C₂D₅• | Moderate to High |

| 48 | 48 | [C₃D₄]⁺• | C₃D₇• | Moderate |

Experimental Protocols

While a specific experimental protocol for generating the mass spectrum of this compound is not available in the reviewed literature, a standard procedure for analyzing a similar volatile organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on the methodologies used for analyzing unlabeled chlorocyclohexane.[3]

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation patterns.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-200 to ensure detection of the molecular ion and all significant fragments.

-

Solvent Delay: A suitable delay (e.g., 3 minutes) should be set to prevent the solvent peak from saturating the detector.

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration should be optimized to produce a strong signal without overloading the GC column or the MS detector (typically in the low ppm range).

Proposed Fragmentation Pathways

The fragmentation of chlorocyclohexane is primarily driven by the initial ionization event, which involves the removal of an electron, most likely from a non-bonding orbital of the chlorine atom, to form the molecular ion [C₆D₁₁Cl]⁺•.[4] This high-energy species then undergoes a series of unimolecular decomposition reactions to produce smaller, more stable fragment ions. The proposed pathways for this compound are outlined below.

A key fragmentation pathway for alkyl halides is the loss of a halogen radical or a hydrogen halide molecule.[5] In the case of this compound, the loss of a chlorine radical (Cl•) would lead to the [C₆D₁₁]⁺ ion. However, a more prominent pathway is the elimination of a neutral deuterium (B1214612) chloride (DCl) molecule, resulting in the formation of the cyclohexene-d₁₀ radical cation [C₆D₁₀]⁺• at m/z 94. Subsequent loss of a deuterium radical (D•) from this ion would yield the cyclohexenyl-d₉ cation [C₆D₉]⁺ at m/z 93.

Similar to the fragmentation of cyclohexane (B81311), ring cleavage is a dominant process.[6][7] The molecular ion of this compound can undergo ring-opening followed by the loss of a neutral ethene-d₄ molecule (C₂D₄) to form the base peak, a butene-d₈ radical cation [C₅D₈]⁺• at m/z 88. Other significant fragments arise from further fragmentation of the cyclohexyl ring structure.

This technical guide provides a predictive framework for understanding the mass spectral fragmentation of this compound. Experimental verification is recommended to confirm these proposed pathways and the relative abundances of the fragment ions. The provided information should serve as a valuable resource for researchers utilizing this isotopically labeled compound in their studies.

References

- 1. This compound | C6H11Cl | CID 11819102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Chlorocyclohexane-d₁₁ 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 3. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. docsity.com [docsity.com]

- 5. youtube.com [youtube.com]

- 6. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

Methodological & Application

Application Note: Utilizing Chlorocyclohexane-d11 as an Internal Standard for Quantitative GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For accurate and precise quantification, especially in complex matrices such as biological fluids or environmental samples, the use of an internal standard is crucial.[1][2] An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to all samples, calibration standards, and quality controls.[2] The IS helps to correct for variations that can occur during sample preparation and injection, thereby improving the accuracy and reproducibility of the results.[2][3][4]

Deuterated compounds are considered the gold standard for internal standards in mass spectrometry because their chromatographic behavior is nearly identical to their non-deuterated counterparts, but they are distinguishable by their mass-to-charge ratio (m/z).[2] Chlorocyclohexane-d11 is a deuterated analog of chlorocyclohexane (B146310) and serves as an excellent internal standard for the quantification of small, chlorinated volatile organic compounds. Its physical properties closely mimic those of similar analytes, ensuring it behaves consistently throughout the extraction and analysis process.

This application note provides a detailed protocol for the use of this compound as an internal standard in GC-MS for the quantitative analysis of a target analyte.

Experimental Protocols

1. Materials and Reagents

-

Solvents: High-purity, GC-MS grade solvents (e.g., hexane (B92381), dichloromethane, methanol, ethyl acetate).

-

Analytes: Certified reference standards of the target analyte(s).

-

Internal Standard: this compound (CAS No. 119206-70-1).[5][6]

-

Sample Matrix: The matrix in which the analyte is to be quantified (e.g., plasma, urine, water, soil extract).

-

Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.[7]

2. Preparation of Standard Solutions

-

Primary Stock Solution of Analyte (1 mg/mL): Accurately weigh and dissolve a known amount of the analyte standard in a suitable GC-MS compatible solvent.

-

Primary Stock Solution of Internal Standard (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in the same solvent as the analyte stock.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of the analyte. These will be used to create the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a final concentration in the samples similar to the expected midpoint of the calibration curve for the analyte.[2]

3. Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the sample matrix and prepare it for injection into the GC-MS.[8][9] The following is a general liquid-liquid extraction protocol that can be adapted based on the specific analyte and matrix.

-

Aliquoting: Pipette a known volume (e.g., 1 mL) of the sample, calibration standards, and quality control samples into separate extraction tubes.

-

Spiking with Internal Standard: Add a precise volume of the Internal Standard Spiking Solution to each tube (except for a matrix blank).

-

Extraction:

-

Add an appropriate extraction solvent (e.g., 3 mL of ethyl acetate).

-

Vortex or shake vigorously for a set amount of time (e.g., 5 minutes) to ensure thorough mixing and extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Logical Workflow for Sample Preparation and Analysis

Caption: Workflow for quantitative analysis using an internal standard.

4. GC-MS Instrumental Parameters

The following are example GC-MS parameters and should be optimized for the specific analyte and instrument.

-

Gas Chromatograph (GC)

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.

-

-

Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

-

Quantification Ions:

-

Analyte: Select at least two characteristic ions.

-

This compound: The molecular ion (m/z 129.1) and a characteristic fragment ion should be monitored.

-

-

-

Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from damaging the detector.

-

Data Presentation and Analysis

1. Calibration Curve Construction

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. A linear regression is then applied to the data points.

Table 1: Example Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 250,112 | 0.061 |

| 5 | 76,123 | 252,345 | 0.302 |

| 10 | 155,432 | 249,876 | 0.622 |

| 25 | 380,987 | 251,543 | 1.515 |

| 50 | 765,432 | 250,987 | 3.050 |

| 100 | 1,523,456 | 249,123 | 6.115 |

2. Quantitative Data Summary

Method validation should be performed to determine the linearity, limit of detection (LOD), and limit of quantification (LOQ). These values are analyte and instrument-dependent.

Table 2: Example Quantitative Performance Data

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Linear Range | 1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Signaling Pathway and Logical Relationships

The relationship between the analyte, internal standard, and the final calculated concentration is based on the principle of response factors.

Caption: The logical process of internal standard-based quantitation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile chlorinated compounds by GC-MS. Its chemical similarity to a range of analytes ensures that it effectively corrects for variations in sample preparation and instrumental analysis, leading to improved accuracy and precision. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of quantitative GC-MS methods.

References

- 1. researchgate.net [researchgate.net]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CDN-D-0136-0.25G | LGC Standards [lgcstandards.com]

- 6. This compound | CDN-D-0136-0.25G | LGC Standards [lgcstandards.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. youtube.com [youtube.com]

- 9. books.rsc.org [books.rsc.org]

Application of Chlorocyclohexane-d11 in the Environmental Analysis of Volatile Organic Compounds

Abstract

This document details the application of Chlorocyclohexane-d11 as a surrogate standard in the analysis of volatile organic compounds (VOCs) in environmental matrices, such as water and soil. The protocol described herein is based on the principles of US EPA Method 8260B, which utilizes a purge-and-trap concentration technique followed by gas chromatography-mass spectrometry (GC-MS) for the determination of VOCs. This compound, a deuterated analog of chlorocyclohexane, is an ideal surrogate for monitoring the analytical performance of the method for chlorinated volatile organic compounds, as it behaves similarly to the target analytes during sample preparation and analysis but is distinguishable by its mass.

Introduction

The monitoring of volatile organic compounds (VOCs) in the environment is critical due to their potential toxicity and impact on human health and ecosystems. Many VOCs, including chlorinated solvents, are common contaminants in groundwater, surface water, and soil. Accurate and precise quantification of these compounds is essential for environmental assessment and remediation.

US EPA Method 8260B is a widely used method for the analysis of VOCs in various environmental matrices. The method relies on the use of internal standards and surrogate standards to ensure the quality and accuracy of the analytical data. Surrogate standards are compounds that are added to every sample, blank, and standard in a known amount before sample processing. They are used to monitor the efficiency of the sample preparation and analytical process for each individual sample.

This compound is a suitable surrogate standard for the analysis of chlorinated VOCs due to its chemical similarity to this class of compounds and its distinct mass spectrum, which prevents interference with the quantification of target analytes. This application note provides a detailed protocol for the use of this compound as a surrogate standard in the analysis of VOCs in water and soil samples by purge-and-trap GC-MS.

Principle of the Method

Water or soil samples are spiked with a known amount of this compound surrogate standard. The volatile organic compounds, including the surrogate, are then purged from the sample matrix using an inert gas. The purged analytes are trapped on a sorbent material. The trap is then heated and backflushed with the carrier gas to desorb the analytes onto a gas chromatographic column. The analytes are separated on the GC column and detected by a mass spectrometer. The recovery of the this compound surrogate is calculated to assess the performance of the method for each sample.

Experimental Protocols

Sample Preparation

Water Samples:

-

Collect water samples in 40 mL glass vials with Teflon-lined septa.

-

If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate).

-

Acidify the sample to a pH < 2 with hydrochloric acid to preserve the sample.

-

Just prior to analysis, add a known amount of this compound surrogate standard solution to each 5 mL aliquot of the water sample.

Soil Samples:

-

Collect soil samples in appropriate containers and store at 4°C.

-

Weigh approximately 5 g of the soil sample into a purge-and-trap vessel.

-

Add 5 mL of organic-free reagent water to the vessel.

-

Add a known amount of this compound surrogate standard solution to the vessel.

-

Immediately seal the vessel for analysis.

Purge-and-Trap GC-MS Analysis

The following table summarizes the typical instrumental parameters for the analysis of VOCs using a purge-and-trap system coupled with a GC-MS.

| Parameter | Condition |

| Purge-and-Trap System | |

| Purge Gas | Helium |

| Purge Flow Rate | 40 mL/min |

| Purge Time | 11 min |

| Trap | Tenax®/Silica Gel/Charcoal or equivalent |

| Desorb Temperature | 245°C |

| Desorb Time | 2 min |

| Bake Temperature | 260°C |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 200°C |

| Oven Program | 35°C (hold 5 min), ramp to 170°C at 8°C/min, ramp to 220°C at 20°C/min (hold 2 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | 35-300 amu |

| Scan Mode | Full Scan |

Data Presentation

The performance of this compound as a surrogate standard is evaluated by its recovery. The recovery is calculated as follows:

Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

The following table presents typical acceptance criteria for surrogate recovery in different matrices.

| Matrix | Surrogate | Acceptance Criteria (%) |

| Water | This compound | 70 - 130 |

| Soil | This compound | 60 - 140 |

The following table shows example recovery data for this compound in various sample matrices.

| Sample ID | Matrix | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |

| Lab Blank | Water | 10 | 9.8 | 98 |

| Groundwater A | Water | 10 | 9.2 | 92 |

| Surface Water B | Water | 10 | 10.5 | 105 |

| Sandy Loam | Soil | 10 | 8.9 | 89 |

| Clay | Soil | 10 | 8.2 | 82 |

Visualizations

Caption: Experimental Workflow for VOC Analysis using a Surrogate Standard.

Caption: Principle of Surrogate Standard Use in Chromatography.

Conclusion

This compound is a valuable surrogate standard for the analysis of volatile organic compounds in environmental samples by purge-and-trap GC-MS. Its use allows for the effective monitoring of analytical method performance for each sample, thereby enhancing the quality and reliability of the data. The protocol described provides a robust framework for the application of this compound in environmental laboratories.

Application Note: Quantitative Analysis of Chlorocyclohexane in Water by Isotope Dilution GC-MS/MS using Chlorocyclohexane-d11

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorocyclohexane (B146310) is a chlorinated organic compound that can be present as an impurity in pharmaceutical manufacturing processes or as an environmental contaminant. Accurate and precise quantification of such compounds is crucial for quality control and environmental monitoring. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for sample preparation variability and matrix effects.[1] This is achieved by spiking a known amount of a stable isotope-labeled internal standard into the sample, which behaves nearly identically to the analyte of interest throughout the analytical process.[1]

This application note details a robust and sensitive method for the quantitative analysis of chlorocyclohexane in a water matrix using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Chlorocyclohexane-d11 as the internal standard. The use of Multiple Reaction Monitoring (MRM) enhances the selectivity and sensitivity of the method.

Experimental Workflow

The overall experimental workflow for the quantification of chlorocyclohexane using isotope dilution mass spectrometry is depicted below.

Caption: Experimental workflow for chlorocyclohexane analysis.

Quantitative Data Summary

The method performance was evaluated by constructing a calibration curve and determining the limit of detection (LOD), limit of quantitation (LOQ), and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve for Chlorocyclohexane

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1.0 | 15,234 | 148,987 | 0.102 |

| 5.0 | 76,170 | 150,123 | 0.507 |

| 10.0 | 151,987 | 149,567 | 1.016 |

| 25.0 | 380,234 | 150,876 | 2.521 |

| 50.0 | 758,987 | 149,998 | 5.060 |

| 100.0 | 1,520,123 | 150,543 | 10.098 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9998} |

Table 2: Method Detection and Quantitation Limits

| Parameter | Value (ng/mL) | Determination Method |

| Limit of Detection (LOD) | 0.3 | Based on a signal-to-noise ratio of 3:1.[2] |

| Limit of Quantitation (LOQ) | 1.0 | Based on a signal-to-noise ratio of 10:1.[2] |

Table 3: Accuracy and Precision (Recovery)

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |

| 5.0 | 4.85 | 97.0 | 4.5 |

| 25.0 | 25.8 | 103.2 | 3.2 |

| 75.0 | 73.5 | 98.0 | 2.8 |

Experimental Protocols

Materials and Reagents

-

Chlorocyclohexane (analytical standard, >99% purity)

-

This compound (internal standard, >98% isotopic purity)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Methanol, HPLC grade

-

Deionized water

-

Volumetric flasks, pipettes, and syringes

-

Autosampler vials with septa

Standard Solution Preparation

-

Chlorocyclohexane Stock Solution (1 mg/mL): Accurately weigh 10 mg of chlorocyclohexane and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the chlorocyclohexane stock solution with deionized water to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

-

IS Spiking Solution (1 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation Protocol

-

Transfer 10 mL of the water sample into a 20 mL glass vial.

-

Spike the sample with 10 µL of the 1 µg/mL this compound IS spiking solution to achieve a final concentration of 10 ng/mL.

-

Add 2 mL of dichloromethane to the vial.

-

Cap the vial and vortex for 2 minutes to perform liquid-liquid extraction.

-

Allow the layers to separate and carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100 µL.

-

Transfer the concentrated extract to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters

Table 4: GC-MS/MS Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 25 °C/min (hold 2 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| MS Mode | Multiple Reaction Monitoring (MRM) |

Table 5: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Chlorocyclohexane | 118 | 82 | 10 | 100 |

| 118 | 55 | 15 | 100 | |

| This compound | 129 | 90 | 10 | 100 |

| 129 | 62 | 15 | 100 |

Note: The molecular ion of chlorocyclohexane is m/z 118. A common fragmentation is the loss of HCl, resulting in the cyclohexene (B86901) ion at m/z 82. For the deuterated standard, the molecular ion is at m/z 129, and the corresponding loss of DCl would lead to a fragment at m/z 90.

Data Analysis and Quantification

The quantification of chlorocyclohexane is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Caption: Data analysis and quantification logic.

A calibration curve is generated by plotting the response ratio against the concentration of the calibration standards. The concentration of chlorocyclohexane in the samples is then determined by interpolating their response ratios on the calibration curve.

Conclusion

This application note provides a detailed and robust method for the quantification of chlorocyclohexane in water samples using isotope dilution GC-MS/MS with this compound as an internal standard. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine quality control and environmental monitoring applications. The use of a stable isotope-labeled internal standard ensures high-quality data by compensating for potential variations in sample preparation and instrument response.

References

The Gold Standard: Precise Quantification of Organic Pollutants Using Deuterated Standards

In the precise world of analytical chemistry, especially within environmental monitoring, food safety, and drug development, the accurate quantification of organic pollutants is paramount. The complexity of sample matrices often introduces variability and potential for error in analytical measurements. The use of deuterated internal standards, a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, offers a robust solution for achieving high accuracy and precision by correcting for sample loss during preparation and analysis.

This document provides detailed application notes and protocols for the quantification of various organic pollutants using deuterated standards, tailored for researchers, scientists, and drug development professionals.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled standard (e.g., a deuterated compound) to a sample before any processing steps.[1] This "isotope-labeled" standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms.[1] The fundamental principle is that the labeled standard will behave identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and instrumental analysis.[2] By measuring the ratio of the native analyte to the deuterated standard using mass spectrometry, it is possible to accurately calculate the concentration of the analyte, as this ratio remains unaffected by variations in sample volume or recovery rates.[2][3]

Application Note 1: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1] Accurate quantification in complex matrices like soil is crucial for environmental risk assessment.

Experimental Protocol

1. Sample Preparation and Extraction:

-

Homogenization: A representative soil sample (e.g., 10 g) is homogenized to ensure uniformity.

-

Spiking: A known amount of a deuterated PAH internal standard mixture (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12) is added to the sample.[4]

-

Extraction: The sample is extracted using an appropriate solvent, such as a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v), often employing techniques like sonication or pressurized fluid extraction (PFE).

-

Cleanup: The extract is concentrated and subjected to a cleanup step, typically using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges to remove interfering matrix components.[1]

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS):

-

The cleaned extract is analyzed by a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

-

Carrier Gas: Helium at a constant flow rate.[1]

-

Injection: Splitless injection is commonly used for trace analysis.

-

Oven Temperature Program: A temperature gradient is applied to separate the different PAH compounds, for instance, starting at 60°C and ramping up to 300°C.[1]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring the characteristic ions of the target PAHs and their deuterated analogs.

-

Quantitative Data

| Analyte | Deuterated Standard | Typical Limit of Quantification (LOQ) in Soil (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Naphthalene | Naphthalene-d8 | 1 - 10 | 85 - 110 | < 15 |

| Acenaphthene | Acenaphthene-d10 | 1 - 10 | 90 - 115 | < 15 |

| Phenanthrene | Phenanthrene-d10 | 1 - 10 | 90 - 110 | < 10 |

| Chrysene | Chrysene-d12 | 1 - 10 | 80 - 120 | < 15 |

| Benzo[a]pyrene | Benzo[a]pyrene-d12 | 1 - 10 | 75 - 115 | < 20 |

Data compiled from various sources for illustrative purposes.

Experimental Workflow: PAH Analysis in Soil

Caption: Workflow for PAH analysis in soil using deuterated standards.

Application Note 2: Analysis of Volatile Organic Compounds (VOCs) in Water

Volatile Organic Compounds (VOCs) are common water pollutants originating from industrial discharges and gasoline spills. Their high volatility requires specific analytical techniques for accurate quantification.

Experimental Protocol

1. Sample Collection and Preparation:

-

Sampling: Water samples are collected in 40 mL vials with zero headspace to prevent the loss of volatile compounds.

-

Spiking: A known amount of a deuterated VOC internal standard solution (e.g., benzene-d6, toluene-d8, ethylbenzene-d10, xylene-d10) is added to the sample vial.

2. Instrumental Analysis: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS):

-

This method is the standard for determining VOCs in water.

-

Purge and Trap: An inert gas (e.g., helium) is bubbled through the water sample, purging the volatile organic compounds. These compounds are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed VOCs are introduced into the GC-MS system.

-

GC-MS Conditions:

-

GC Column: A column suitable for volatile compounds, such as a DB-624, is used.

-

MS Conditions: The mass spectrometer is operated in full scan or SIM mode to identify and quantify the target VOCs and their deuterated analogs.

-

Quantitative Data

| Analyte | Deuterated Standard | Typical Limit of Quantification (LOQ) in Water (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Benzene | Benzene-d6 | 0.1 - 1.0 | 95 - 105 | < 10 |

| Toluene | Toluene-d8 | 0.1 - 1.0 | 95 - 105 | < 10 |

| Ethylbenzene | Ethylbenzene-d10 | 0.1 - 1.0 | 90 - 110 | < 15 |

| Xylenes (total) | Xylene-d10 | 0.2 - 2.0 | 90 - 110 | < 15 |

Data compiled from various sources for illustrative purposes.

Experimental Workflow: VOC Analysis in Water